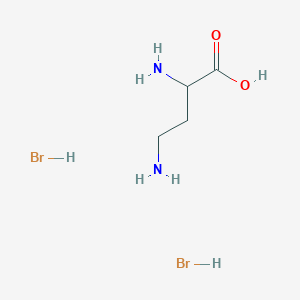
2,4-Diaminobutanoic acid dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminobutanoic acid dihydrobromide is an organic compound with the chemical formula C4H12Br2N2O2. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. This compound is known for its role as a GABA transaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Diaminobutanoic acid dihydrobromide can be synthesized through the reaction of 2,4-diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving 2,4-diaminobutyric acid in an appropriate solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and large reaction vessels to accommodate the increased volume of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diaminobutanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 2,4-diaminobutanoic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminobutanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role as a GABA transaminase inhibitor, which is important in neurotransmitter regulation.
Medicine: It has potential therapeutic applications due to its ability to modulate GABA levels, which can be beneficial in treating neurological disorders.
Wirkmechanismus
The primary mechanism of action of 2,4-diaminobutanoic acid dihydrobromide is its inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, which can have various neurological effects. This mechanism is particularly relevant in the context of treating conditions such as epilepsy and other seizure disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminobutyric acid: The parent compound of 2,4-diaminobutanoic acid dihydrobromide.
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activity.
GABA analogs: Compounds that mimic the structure and function of GABA.
Uniqueness
This compound is unique due to its dual role as both a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly effective in increasing GABA levels in the brain, which can be beneficial in various therapeutic contexts .
Eigenschaften
Molekularformel |
C4H12Br2N2O2 |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
2,4-diaminobutanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
InChI-Schlüssel |
DCPPMGCNFBQXCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(=O)O)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



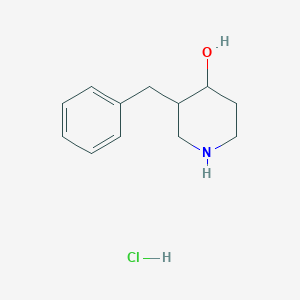
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

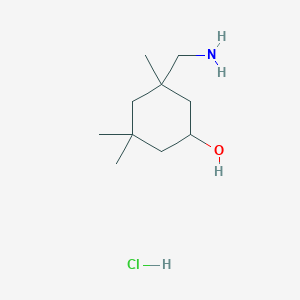
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)

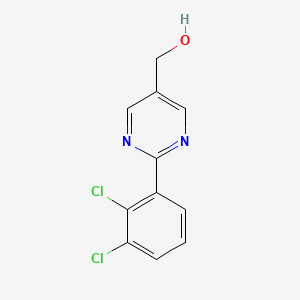
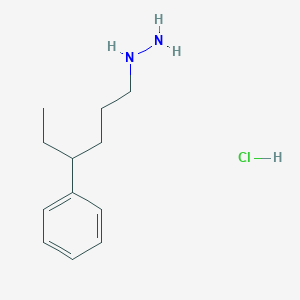
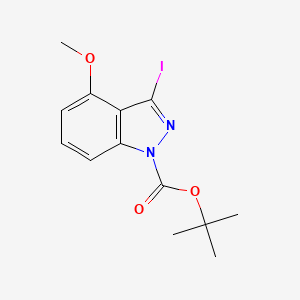
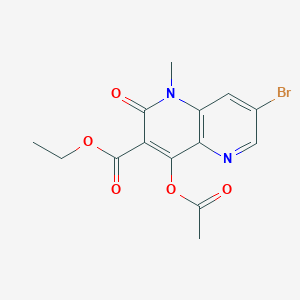
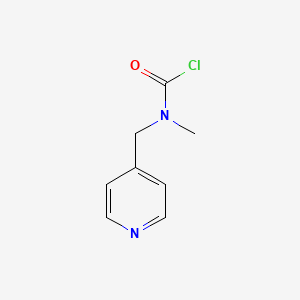
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
